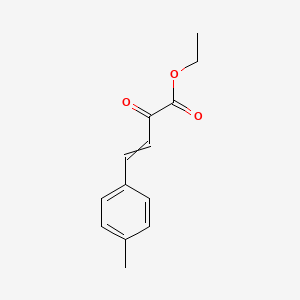![molecular formula C21H37FN2 B14212297 N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine CAS No. 627523-43-7](/img/structure/B14212297.png)
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a fluorophenyl group and a long undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with undecyl bromide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of N1-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The undecyl chain may contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 2-Fluoroisobutyrfentanyl
Uniqueness
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a fluorophenyl group and a long undecyl chain. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific receptor interactions, which may not be present in similar compounds .
Properties
CAS No. |
627523-43-7 |
|---|---|
Molecular Formula |
C21H37FN2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N'-[2-(2-fluorophenyl)ethyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H37FN2/c1-2-3-4-5-6-7-8-9-12-16-23-18-19-24-17-15-20-13-10-11-14-21(20)22/h10-11,13-14,23-24H,2-9,12,15-19H2,1H3 |
InChI Key |
VPUQTYZUFCBNAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)
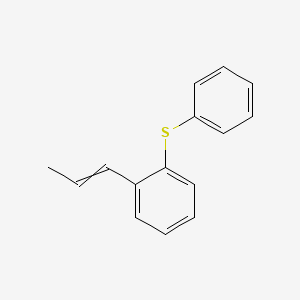
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)
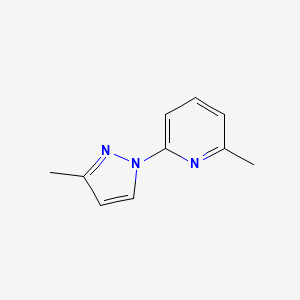
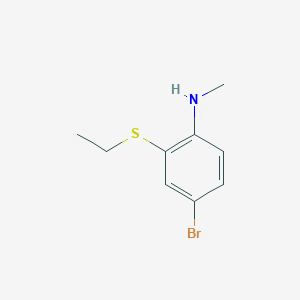
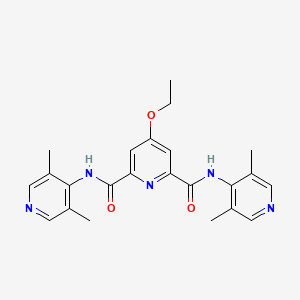

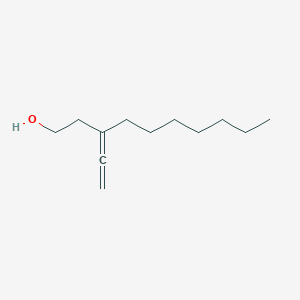

![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
